2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether
Description
2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether (CAS 1219972-23-2) is a synthetic organic compound featuring a benzyl-substituted chlorophenyl group linked via an ether bond to a piperidinylmethyl moiety. Its structure combines aromatic and alicyclic components, making it a versatile intermediate in pharmaceutical synthesis. The compound is listed by Hairui Chemical as a pharmaceutical intermediate, highlighting its role in drug discovery and development . The hydrochloride salt form (MW ≈ 366.32) improves solubility, a critical factor for bioavailability in medicinal chemistry applications .
Properties
IUPAC Name |
4-[(2-benzyl-4-chlorophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c20-18-6-7-19(22-14-16-8-10-21-11-9-16)17(13-18)12-15-4-2-1-3-5-15/h1-7,13,16,21H,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBAPTHHRHABQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether typically involves the reaction of 2-benzyl-4-chlorophenol with 4-piperidinylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether can undergo various chemical reactions, including:
Scientific Research Applications
2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-benzyl-4-chlorophenyl 4-piperidinylmethyl ether can be contextualized against analogous compounds, as detailed below:
Structural Analogues with Piperidine Moieties
- N-(4-Piperidinylmethyl)amine Derivatives These compounds, identified as dual binders of c-myc/c-Kit G-quadruplex DNA, share the 4-piperidinylmethyl group but differ in their aromatic substituents. For example, derivatives with planar aromatic systems (e.g., quinoline) exhibit strong stabilization of G-quadruplex structures, a property linked to anticancer activity . In contrast, the benzyl-chlorophenyl group in the target compound may prioritize hydrophobic interactions over direct DNA binding.
- Methyl 4-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride This analogue replaces the benzyl-chlorophenyl ether with a benzoate ester and a piperidinyl ethoxy chain. Its molecular weight (≈323.8) is lower, likely due to the absence of a benzyl group .
Chlorophenyl- and Benzyl-Substituted Derivatives
- 4-Chlorobenzylpiperidone Featuring a chlorobenzyl group and a piperidone ring, this compound (MW ≈227.7) lacks the ether linkage but introduces a ketone functional group.
- 2-[(2-Benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-4-chlorophenyl Ethyl Ether This derivative incorporates a sulfonyl-imidazole group, introducing hydrogen-bonding capacity absent in the target compound. The ethyl ether chain (vs.
Table 1: Comparative Analysis of Structural Analogues
Functional and Pharmacokinetic Differences
- Solubility and Stability : The hydrochloride salt form of the target compound enhances aqueous solubility compared to free-base analogues like tert-butyl N-(4-piperidinylmethyl)carbamate (MW 214.3) .
- Biological Activity : While N-(4-piperidinylmethyl)amine derivatives show G-quadruplex stabilization (ΔTm >10°C in thermal melting assays) , the target compound’s benzyl-chlorophenyl group may favor receptor-binding applications over DNA interaction.
- Synthetic Utility : The target compound’s ether linkage provides synthetic flexibility for further functionalization, unlike carbamate- or ester-bearing analogues (e.g., tert-butyl carbamate in ), which require deprotection steps.
Biological Activity
Overview
2-Benzyl-4-chlorophenyl 4-piperidinylmethyl ether is a chemical compound known for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structure includes a piperidine ring and a chlorophenyl group, which contribute to its interactions with various biological targets.
- Molecular Formula : C19H22ClNO
- Molecular Weight : Approximately 315.84 g/mol
- CAS Number : 946680-84-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain biological pathways, potentially modulating neurotransmitter systems or enzymatic activities.
In Vitro Studies
- Enzyme Inhibition : Research indicates that this compound may inhibit acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, making it a candidate for treating conditions like Alzheimer's disease .
- Receptor Interaction : The compound has shown potential in binding studies with various receptors, indicating its role as a modulator in neurotransmission. This interaction profile suggests possible applications in neuropharmacology.
- Toxicological Assessments : In short-term tests for carcinogenicity, similar compounds have been evaluated using assays like the Salmonella/microsome assay and mouse lymphoma mutation assay, where structural analogs exhibited varying levels of biological activity .
Case Studies and Research Findings
- A study focusing on related compounds demonstrated that structural modifications can significantly impact biological activity. For instance, compounds with similar piperidine structures showed varying degrees of AChE inhibition, emphasizing the importance of functional groups in determining activity .
- Another research effort highlighted the synthesis and evaluation of benzyl-piperidine derivatives, where modifications led to enhanced receptor binding affinities and improved therapeutic profiles .
Comparative Analysis
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C19H22ClNO | Potential AChE inhibitor; piperidine structure |
| Donepezil | C24H29NO3 | Established AChE inhibitor for Alzheimer's |
| Galantamine | C17H21BrN2O5S | AChE inhibitor with additional neuroprotective effects |
Research Applications
The compound is being explored for various applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting cholinergic systems.
- Biochemical Research : Investigating enzyme functions and receptor interactions in cellular models.
- Industrial Chemistry : Serving as an intermediate in synthesizing more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
